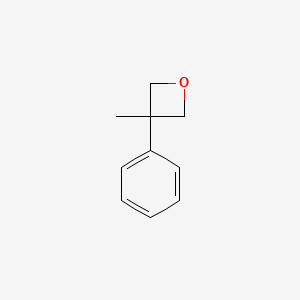
3-Methyl-3-phenyloxetane
Overview
Description
3-Methyl-3-phenyloxetane: is an organic compound with the molecular formula C₁₀H₁₂O . It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of a phenyl group and a methyl group attached to the oxetane ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Oxetane Derivatives: One common method involves the synthesis of 3-methyl-3-phenyloxetane from oxetane derivatives.
Cyclization Reactions: Intramolecular cyclization reactions can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-3-phenyloxetane can undergo oxidation reactions, where oxygen bonds to elements of the reactants.
Ring-Opening Reactions: Due to the strain in the four-membered ring, this compound is prone to ring-opening reactions when exposed to nucleophiles.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used in oxidation reactions.
Nucleophiles: Nucleophiles like hydroxide ions or amines are often used in ring-opening reactions.
Catalysts: Catalysts such as acids or bases may be employed to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of oxetane oxides.
Ring-Opening Products: Ring-opening reactions typically yield linear or branched compounds depending on the nucleophile used.
Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: 3-Methyl-3-phenyloxetane is used as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In medicinal chemistry, oxetane derivatives, including this compound, are studied for their potential biological activities. They are investigated for their ability to interact with biological targets and pathways .
Industry: The compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-methyl-3-phenyloxetane involves its ability to undergo ring-opening reactions. The strain in the four-membered ring facilitates these reactions, allowing the compound to interact with nucleophiles and form new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Oxetane: The parent compound of the oxetane family, characterized by a four-membered ring with one oxygen atom.
3-Phenyl-3-methyloxetane: A similar compound with a phenyl group and a methyl group attached to the oxetane ring.
Oxetanocin A: An oxetane derivative isolated from soil bacteria, known for its biological activity.
Uniqueness: 3-Methyl-3-phenyloxetane is unique due to the presence of both a phenyl group and a methyl group attached to the oxetane ring. This structural feature influences its reactivity and makes it a valuable compound for various chemical and industrial applications.
Properties
IUPAC Name |
3-methyl-3-phenyloxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXCHXOGRKYJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673080 | |
| Record name | 3-Methyl-3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51626-91-6 | |
| Record name | 3-Methyl-3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


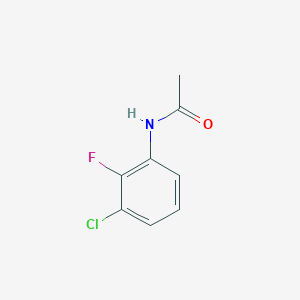
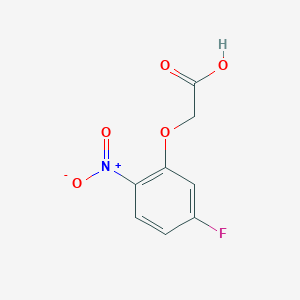
![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)
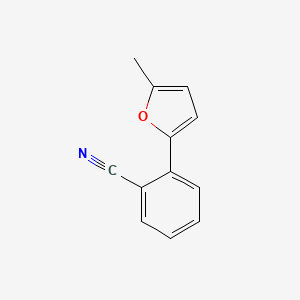

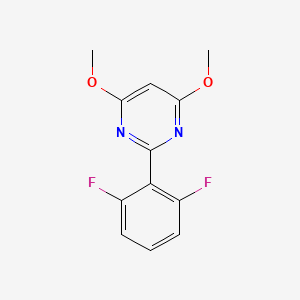
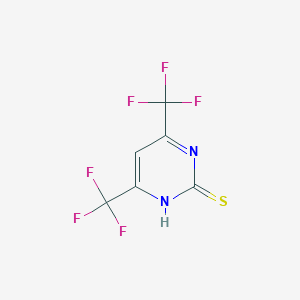
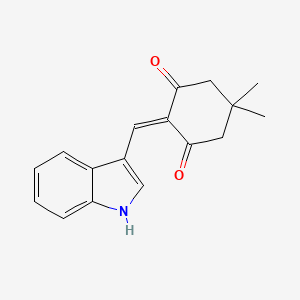
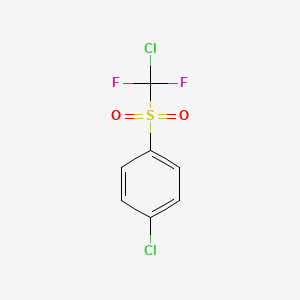
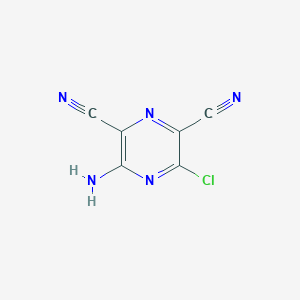
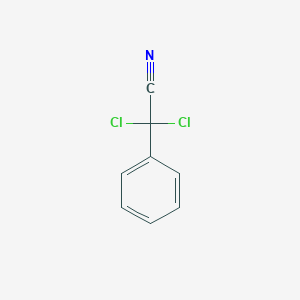
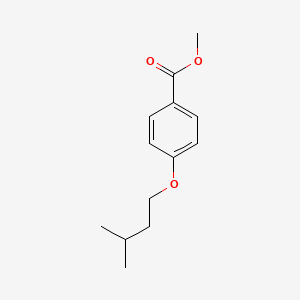

![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)
